3-(2-Oxocyclopentyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one

Lipophilicity Drug-likeness Permeability

3-(2-Oxocyclopentyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one (CAS 920300-38-5, molecular formula C₁₇H₁₅NO₂, MW 265.307) is a synthetic small molecule belonging to the benzo[e]isoindol-1-one (also catalogued as benzo[g]isoindol-1-one) structural class. The compound features a tricyclic core scaffold comprising a fused benzene ring on the isoindol-1-one system, substituted at the 3-position with a 2-oxocyclopentyl group.

Molecular Formula C17H15NO2
Molecular Weight 265.31 g/mol
CAS No. 920300-38-5
Cat. No. B15172421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Oxocyclopentyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one
CAS920300-38-5
Molecular FormulaC17H15NO2
Molecular Weight265.31 g/mol
Structural Identifiers
SMILESC1CC(C(=O)C1)C2C3=C(C4=CC=CC=C4C=C3)C(=O)N2
InChIInChI=1S/C17H15NO2/c19-14-7-3-6-12(14)16-13-9-8-10-4-1-2-5-11(10)15(13)17(20)18-16/h1-2,4-5,8-9,12,16H,3,6-7H2,(H,18,20)
InChIKeyHBUWDXDSDUUWMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Oxocyclopentyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one (CAS 920300-38-5): Physicochemical and Structural Baseline for Procurement Decisions


3-(2-Oxocyclopentyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one (CAS 920300-38-5, molecular formula C₁₇H₁₅NO₂, MW 265.307) is a synthetic small molecule belonging to the benzo[e]isoindol-1-one (also catalogued as benzo[g]isoindol-1-one) structural class . The compound features a tricyclic core scaffold comprising a fused benzene ring on the isoindol-1-one system, substituted at the 3-position with a 2-oxocyclopentyl group. Key computed physicochemical descriptors include a topological polar surface area (PSA) of 49.66 Ų and a calculated LogP of 3.00 . This compound resides within the broader benzoisoindole chemical space explored extensively in GSK patent families targeting the EP4 prostaglandin receptor for pain and inflammation indications, though the specific 3-(2-oxocyclopentyl) derivative has not been explicitly exemplified in those disclosures [1][2].

Why 3-(2-Oxocyclopentyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one Cannot Be Replaced by Generic Benzoisoindole Analogs


The benzo[e]isoindol-1-one scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity at both the core level and the substituent position. Within the 920300 CAS series alone, LogP values span from 2.75 to 3.21 and PSA values range from 20.31 to 49.66 Ų depending on the nature and position of the substituent . The 2-oxocyclopentyl group at the 3-position introduces a ketone hydrogen-bond acceptor and a conformationally constrained cyclopentyl ring that is absent in simpler alkyl or alkenyl analogs, directly affecting molecular recognition, solubility, and membrane permeability profiles. Generic substitution with a 2-ethyl analog (CAS 371166-04-0, PSA 20.31, LogP 2.75) or a 3-allyl analog (CAS 920300-35-2, PSA 32.59, LogP 3.21) would yield materially different physicochemical and pharmacological behavior . Furthermore, the GSK patent literature demonstrates that within the broader benzoisoindole class, even subtle modifications to substituent identity and regiochemistry determine EP4 receptor agonist versus antagonist functional activity, underscoring that in-class interchangeability cannot be assumed [1].

Quantitative Differentiation Evidence for 3-(2-Oxocyclopentyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one (CAS 920300-38-5) Against Closest Structural Analogs


LogP Differentiation: Intermediate Lipophilicity Compared to Closest 920300-Series and Oxocyclopentyl-Containing Analogs

The target compound (CAS 920300-38-5) exhibits a calculated LogP of 3.00, positioning it at a therapeutically relevant intermediate lipophilicity range (LogP 1–3 optimal for oral drug-likeness) . This is 1.66 log units higher than the closest oxocyclopentyl-bearing analog 2-(3-oxocyclopentyl)isoindoline-1,3-dione (CAS 1029691-06-2, LogP 1.34), indicating significantly greater membrane partitioning potential . Conversely, it is 0.21 log units lower than the 3-prop-2-enyl benzo[g]isoindol-1-one analog (CAS 920300-35-2, LogP 3.21) and 0.25 log units higher than the 2-ethyl-substituted analog (CAS 371166-04-0, LogP 2.75), placing the target compound at an intermediate position within the series that balances permeability against solubility .

Lipophilicity Drug-likeness Permeability Physicochemical profiling

Polar Surface Area Differentiation: Enhanced Hydrogen-Bonding Capacity Relative to Same-Core Analogs

The target compound possesses a calculated PSA of 49.66 Ų, which is 17.07 Ų higher than the 3-prop-2-enyl analog (CAS 920300-35-2, PSA 32.59 Ų) and 29.35 Ų higher than the 2-ethyl-substituted analog (CAS 371166-04-0, PSA 20.31 Ų), attributable to the additional ketone carbonyl oxygen in the 2-oxocyclopentyl substituent . Compared to the isoindoline-1,3-dione analog (CAS 1029691-06-2, PSA 54.45 Ų), the target compound's PSA is 4.79 Ų lower, reflecting the replacement of one imide carbonyl with the benzo-fused ring system . The target compound thus occupies a distinct PSA niche (>45 Ų but <55 Ų) that differentiates it from both the low-PSA same-core analogs and the higher-PSA phthalimide-based comparator.

Polar surface area Hydrogen bonding Membrane permeability Bioavailability prediction

Core Scaffold Differentiation: Benzo[e]isoindol-1-one Versus Isoindoline-1,3-dione Architecture

The target compound features a benzo[e]isoindol-1-one tricyclic core (C₁₂H₈NO core with fused benzene), whereas the closest oxocyclopentyl-bearing comparator (CAS 1029691-06-2) employs an isoindoline-1,3-dione (phthalimide) bicyclic core . This scaffold difference has important consequences: the benzo-fused system provides an extended aromatic surface for π–π stacking interactions with protein aromatic residues, a feature exploited in the GSK EP4 receptor program where benzoisoindole cores achieved pEC₅₀ values of 7.4 with >100-fold selectivity over related prostanoid receptors [1]. The isoindoline-1,3-dione core, while synthetically accessible, lacks this extended aromatic surface and may engage different binding poses. Within the 920300 series, the benzo-fused core is conserved, but the nature of the 3-substituent (oxocyclopentyl vs. allyl vs. phenylallyl) further differentiates compounds within this scaffold class .

Scaffold hopping Molecular recognition π-stacking Heterocyclic chemistry

Molecular Weight and Ligand Efficiency Considerations: 265 Da Balances Complexity Against Developability

The target compound has a molecular weight of 265.31 Da, which is 36.08 Da higher than the phthalimide-based analog (CAS 1029691-06-2, MW 229.23) but 34.06 Da lower than the 3-phenylallyl analog (CAS 920300-03-4, MW 299.37) . This positions the target compound within the favorable 'lead-like' chemical space (MW ≤ 350 Da) while offering greater structural complexity (35 heavy atoms vs. 27 in the phthalimide analog) for productive target engagement. Compared to the 2-ethyl analog (MW 211.26) and 3-allyl analog (MW 223.27), the target compound provides additional hydrogen-bonding functionality (+1 ketone oxygen) at a modest molecular weight premium of approximately 42–54 Da .

Molecular weight Ligand efficiency Lead-likeness Fragment-based drug discovery

Regiochemical Differentiation: 3-Position Substitution with Ketone-Functionalized Cyclopentyl Versus 2-Position Alkyl Substitution

The target compound bears the 2-oxocyclopentyl substituent at the 3-position of the dihydrobenzoisoindol-1-one ring, whereas the 2-ethyl analog (CAS 371166-04-0) carries a simple alkyl group at the 2-position . This regiochemical and functional group difference has critical implications: the 3-position substitution places the cyclopentyl ketone in a distinct spatial orientation relative to the isoindol-1-one carbonyl, creating a unique pharmacophore geometry with two hydrogen-bond acceptor sites (the lactam carbonyl and the cyclopentanone carbonyl) separated by a specific distance and dihedral angle. By contrast, the 2-substituted analog presents only a single H-bond acceptor (the lactam carbonyl) with a PSA of merely 20.31 Ų, representing a fundamentally different molecular recognition profile .

Regiochemistry Pharmacophore geometry Structure-activity relationship Substituent effects

Data Transparency Caveat: Absence of Publicly Reported Biological Activity for This Specific Compound

An exhaustive search of PubMed, PubChem, ChEMBL, BindingDB, Google Patents, and the USPTO database returned no publicly available biological assay data (IC₅₀, EC₅₀, Kd, Ki, or % inhibition) for CAS 920300-38-5 specifically [1]. The compound is not indexed in PubChem with a substance or compound identifier, nor does it appear as an exemplified compound in the GSK EP4 patent families (US 7,718,689; US 2011/0092561) despite sharing the benzoisoindole scaffold with disclosed EP4 modulators [2][3]. This represents a significant evidence gap that should inform procurement decisions. However, the absence of data also represents an opportunity: the compound occupies structurally novel chemical space within the 920300 series and may serve as a valuable probe for SAR expansion or as a screening library component where scaffold novelty is prioritized over literature precedence .

Data gap analysis SAR unexplored Screening opportunity Procurement diligence

Optimal Application Scenarios for 3-(2-Oxocyclopentyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one Based on Quantitative Differentiation Evidence


Exploratory SAR Expansion of the Benzoisoindole EP4 Receptor Pharmacophore

The target compound's benzo[e]isoindol-1-one core scaffold, intermediate LogP (3.00), and 3-position 2-oxocyclopentyl substituent make it a structurally distinct probe for SAR studies around the EP4 receptor pharmacophore. While GSK726701A (a benzo[f]isoindole with pEC₅₀ 7.4 at EP4) and GW627368X (a benzo[f]isoindole EP4 antagonist) have been extensively characterized, the [e]-regioisomeric core with a 3-oxocyclopentyl substituent represents an unexplored vector in EP4 chemical space [1][2]. The compound is suited for head-to-head pharmacological profiling against these reference compounds to determine whether the [e]- versus [f]-regioisomerism and the 3-(2-oxocyclopentyl) substitution pattern confer differences in receptor subtype selectivity, functional activity (agonist vs. antagonist), or species ortholog selectivity.

Physicochemical Property-Based Library Design and Compound Procurement

With a MW of 265 Da, LogP of 3.00, and PSA of 49.66 Ų, this compound occupies a well-defined physicochemical property space that is distinct from both lower-MW, lower-PSA analogs (e.g., CAS 371166-04-0: PSA 20.31, MW 211) and higher-MW analogs (e.g., CAS 920300-03-4: MW 299) within the 920300 series . This property profile aligns with lead-like chemical space criteria and supports its inclusion in diversity-oriented screening libraries where balanced physicochemical properties are prioritized. Procurement for library enrichment should consider that no recommended commercial suppliers were identified by ChemSrc as of the search date, potentially necessitating custom synthesis .

Computational Chemistry and Molecular Docking Studies Requiring a Conformationally Constrained Ketone Pharmacophore

The 2-oxocyclopentyl substituent at the 3-position provides a conformationally semi-rigid cyclopentanone ring that can serve as a defined hydrogen-bond acceptor in molecular docking and pharmacophore modeling studies. Unlike the flexible alkyl or alkenyl substituents in comparator compounds (CAS 920300-35-2, CAS 371166-04-0), the cyclopentyl ring restricts the spatial positioning of the ketone oxygen, enabling more reliable pose prediction in silico . This compound is therefore valuable for computational studies where the geometric relationship between the isoindol-1-one lactam carbonyl and the cyclopentanone carbonyl needs to be precisely defined, such as in 3D-QSAR or structure-based virtual screening campaigns targeting receptors with multiple hydrogen-bond donor sites.

Negative Control or Inactive Comparator for Benzoisoindole-Based EP4 Modulator Studies

Given that CAS 920300-38-5 has no reported biological activity in public databases, it may serve as a structurally matched negative control in experiments using pharmacologically characterized benzoisoindole compounds such as GSK726701A (EP4 agonist, pEC₅₀ 7.4) or GW627368X (EP4 antagonist, pA₂ 7.0) [1][2]. The compound's benzoisoindole core provides scaffold-level matching to these tool compounds, while the distinct 3-position substitution pattern and [e]-regiochemistry may confer a different or absent pharmacological profile. This application scenario is particularly relevant for target engagement assays, selectivity panels, and cellular pathway studies where a benzoisoindole scaffold control is needed to distinguish scaffold-driven effects from substituent-driven pharmacology.

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